1-Naphthyl ethanesulfonate 1-Naphthyl ethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0959920
InChI: InChI=1S/C12H12O3S/c1-2-16(13,14)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
SMILES: CCS(=O)(=O)OC1=CC=CC2=CC=CC=C21
Molecular Formula: C12H12O3S
Molecular Weight: 236.29 g/mol

1-Naphthyl ethanesulfonate

CAS No.:

Cat. No.: VC0959920

Molecular Formula: C12H12O3S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthyl ethanesulfonate -

Specification

Molecular Formula C12H12O3S
Molecular Weight 236.29 g/mol
IUPAC Name naphthalen-1-yl ethanesulfonate
Standard InChI InChI=1S/C12H12O3S/c1-2-16(13,14)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Standard InChI Key HWLRYEWWNVJBAZ-UHFFFAOYSA-N
SMILES CCS(=O)(=O)OC1=CC=CC2=CC=CC=C21
Canonical SMILES CCS(=O)(=O)OC1=CC=CC2=CC=CC=C21

Introduction

Chemical Structure and Properties

1-Naphthyl ethanesulfonate consists of a naphthalene ring system with an ethanesulfonate group attached at the 1-position. The compound represents an ester formed between 1-naphthol and ethanesulfonic acid. The chemical formula can be represented as C₁₂H₁₂O₃S, combining the naphthalene structure (C₁₀H₇-) with the ethanesulfonate moiety (-OSO₂CH₂CH₃).

Based on the structural properties of related compounds, 1-naphthyl ethanesulfonate likely exhibits the following physicochemical characteristics:

PropertyValue/Description
Molecular FormulaC₁₂H₁₂O₃S
Molecular WeightApproximately 236.29 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityLikely soluble in organic solvents (chloroform, ethanol); limited water solubility
Chemical StabilitySusceptible to hydrolysis under basic conditions
Functional GroupsSulfonate ester linkage between naphthyl and ethanesulfonate

The structure contains an aromatic naphthalene system connected to the ethanesulfonate group through an ester bond. This arrangement contributes to the compound's reactivity profile, particularly in nucleophilic substitution reactions.

Synthesis and Preparation Methods

The synthesis of 1-naphthyl ethanesulfonate would likely follow established protocols for preparing aromatic sulfonate esters. Based on related synthetic procedures described in the literature, the most probable synthesis routes include:

Direct Esterification

This approach would involve the reaction between 1-naphthol and ethanesulfonyl chloride in the presence of a base, typically a tertiary amine or pyridine to neutralize the hydrogen chloride formed during the reaction. This method parallels the synthesis described in the patent literature for related compounds .

Nucleophilic Substitution

Another approach would involve treating the sodium or potassium salt of 1-naphthol with ethanesulfonyl chloride. This method is analogous to the procedure described for the preparation of 4,4a,5,8-tetrahydro-2-methoxy-4a-methyl-4-oxo-1-naphthyl esters in the patent literature :

"To 5.70 g of dil-5,8-dihydro-4-hydroxy-3-methoxy-8a-methyl-1(8aH)-naphthalenone, sodium salt, suspended in 50 ml. of dioxane at 100°C, is added 4.42 g. of benzenesulfonyl chloride. An immediate reaction occurs and the suspended sodium salt disappears."

Adapting this approach to 1-naphthol would involve creating the corresponding sodium salt of 1-naphthol and reacting it with ethanesulfonyl chloride under similar conditions.

Analytical Methods for Detection and Quantification

The detection and quantification of 1-naphthyl ethanesulfonate would likely employ analytical techniques similar to those used for related naphthalene derivatives:

Chromatographic Methods

Gas chromatography with mass spectrometry (GC-MS) would be suitable for analyzing 1-naphthyl ethanesulfonate, similar to the approach used for analyzing naphthalene metabolites:

"Metabolite (1-NA) of 1-MN was measured in urine, lung, liver spleen and kidney samples by means of gas chromatography (Agilent Technologies 6890N, Santa Clara, USA) with mass selective detector (MSD 5973 Network)..."

Spectroscopic Analysis

UV-visible spectroscopy would be valuable for quantitative analysis, given the strong absorption characteristics of naphthalene derivatives. Additionally, NMR spectroscopy (both ¹H and ¹³C) would provide structural confirmation and purity assessment.

Sample Preparation

For biological samples, extraction procedures similar to those described for naphthalene derivatives might be applicable:

"Tissues (0.2–1.5 g) or urine sample (2 ml) were hydrolyzed (2 ml of 11 mol NaOH, 2 h at 95°C). After cooling, 5 ml of 6 N H₂SO₄ with 0.5 g NaCl was added and then extracted (10 ml diethyl ether, 10 min)."

Comparative Chemical Reactivity

The chemical reactivity of 1-naphthyl ethanesulfonate would be characterized by several key features based on its structural components:

Hydrolysis Reactions

Like other sulfonate esters, 1-naphthyl ethanesulfonate would be susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis would regenerate 1-naphthol and ethanesulfonic acid salt. This reactivity parallels the behavior of naphthalene-1-sulfonic acid, which "upon heating with dilute aqueous acid, reverts to naphthalene" .

Nucleophilic Substitution

Future Research Directions

Several areas warrant further investigation regarding 1-naphthyl ethanesulfonate:

Optimization of Synthetic Pathways

Development of efficient, high-yield synthetic routes specifically optimized for 1-naphthyl ethanesulfonate would be valuable for both research and potential commercial applications.

Comprehensive Physicochemical Characterization

Detailed studies of the compound's physical properties, stability under various conditions, and spectroscopic characteristics would provide essential reference data.

Biological Activity Screening

Evaluation of potential biological activities, including antimicrobial, antioxidant, or pharmacological properties, could reveal unexpected applications in medicinal chemistry or agrochemicals.

Environmental Fate and Toxicology

Studies on biodegradation pathways, environmental persistence, and comprehensive toxicological profiling would be essential if the compound were to be used in larger-scale applications.

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